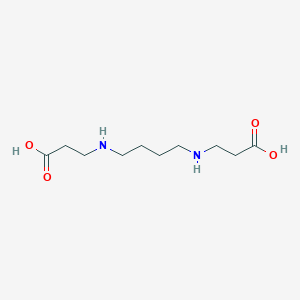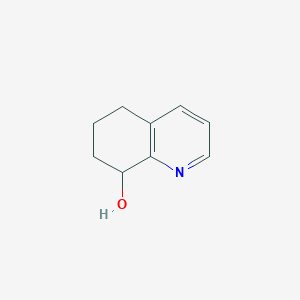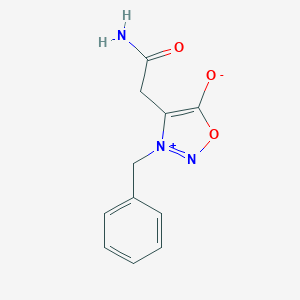
3-Benzylsydnone-4-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzylsydnone-4-acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism Of Action
The mechanism of action of 3-Benzylsydnone-4-acetamide is not fully understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. It has also been found to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical And Physiological Effects
Studies have shown that 3-Benzylsydnone-4-acetamide can induce apoptosis in cancer cells by activating caspase-3 and caspase-7. It has also been found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been shown to have antioxidant activity, which may contribute to its potential as a therapeutic agent.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Benzylsydnone-4-acetamide in lab experiments is its ability to form nanoparticles, which may be useful for drug delivery applications. Another advantage is its potential as a starting material for the synthesis of other compounds. However, one limitation of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability.
Future Directions
There are several future directions for research on 3-Benzylsydnone-4-acetamide. One direction is to further investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore its use in drug delivery systems. Additionally, research could focus on synthesizing new derivatives of this compound with improved properties such as solubility and bioavailability.
Conclusion:
In conclusion, 3-Benzylsydnone-4-acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Future research could focus on its potential as a therapeutic agent and drug delivery system, as well as the synthesis of new derivatives with improved properties.
Synthesis Methods
The synthesis of 3-Benzylsydnone-4-acetamide has been achieved through various methods, including the reaction of 3-benzylidene-4-oxo-2-thioxoimidazolidin-1-yl acetate with hydrazine hydrate in ethanol. Another method involves the reaction of 3-benzylidene-4-oxo-2-thioxoimidazolidin-1-yl acetate with hydrazine hydrate in the presence of sodium acetate in acetic acid. The product obtained from these methods is 3-Benzylsydnone-4-acetamide, which can be purified through recrystallization.
Scientific Research Applications
3-Benzylsydnone-4-acetamide has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been evaluated for its antitumor and anti-inflammatory activities. It has also been studied for its potential use as a drug delivery system due to its ability to form nanoparticles. In material science, 3-Benzylsydnone-4-acetamide has been investigated for its use in the synthesis of new materials with unique properties. In organic synthesis, this compound has been used as a starting material for the synthesis of other compounds.
properties
CAS RN |
14504-15-5 |
|---|---|
Product Name |
3-Benzylsydnone-4-acetamide |
Molecular Formula |
C11H11N3O3 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
4-(2-amino-2-oxoethyl)-3-benzyloxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C11H11N3O3/c12-10(15)6-9-11(16)17-13-14(9)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2-,12,13,15,16) |
InChI Key |
GPEINOHASDVYFS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C[N+]2=NOC(=C2CC(=O)N)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=NOC(=C2CC(=O)N)[O-] |
Other CAS RN |
14504-15-5 |
synonyms |
3-Benzyl-4-carbamoylmethylsydnone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





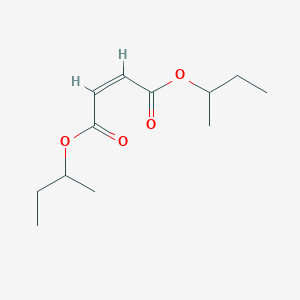

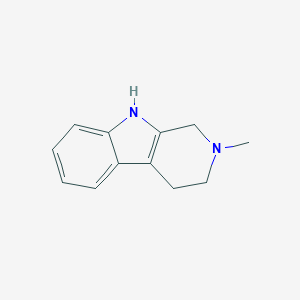
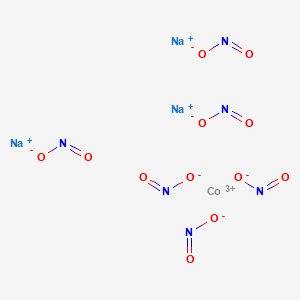
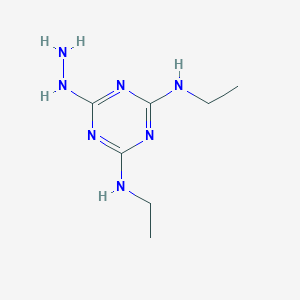
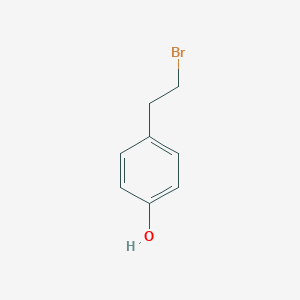
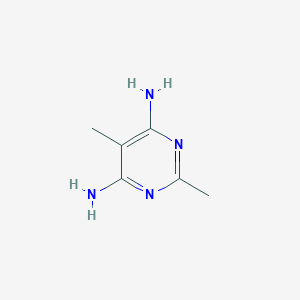
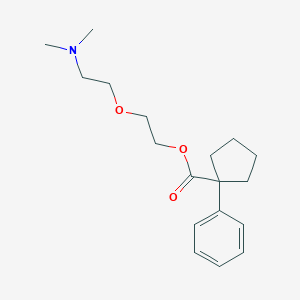
![N,N-Dimethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B83812.png)
![6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B83813.png)
